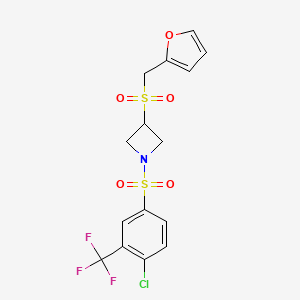

![molecular formula C6H8N4O4 B2392719 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid CAS No. 163527-47-7](/img/structure/B2392719.png)

4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Nitro-1,2,4-triazol-5-one (NTO) is a low sensitive and thermally stable high energetic material containing a heterocyclic ring . It can be used to substitute highly sensitive high energetic materials that are thermally and photochemically less stable .

Synthesis Analysis

The synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .

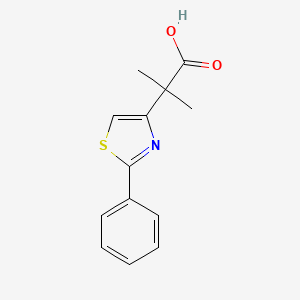

Molecular Structure Analysis

The molecular structure of 3-Nitro-1,2,4-triazol-5-one (NTO) and its salts were characterized by 1H and 13C NMR spectroscopy, infrared spectroscopy, and elemental analysis .

Chemical Reactions Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .

Physical And Chemical Properties Analysis

The compounds synthesized exhibit acceptable densities (1.77–1.80 g cm^−3) and optimal oxygen balance . All energetic salts except salt 6 exhibit excellent thermal stabilities with decomposition temperatures ranging from 203 to 270 °C .

科学研究应用

- Significance : These compounds show noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .

Cytotoxic Activity

Antiproliferative Effect

Selective Against Cancer Cells

High Explosive Substitute

Composite Materials Optimization

作用机制

Target of Action

Compounds with similar structures, such as other 1,2,4-triazole derivatives, have been found to exhibit antimicrobial activity against eskape pathogens .

Mode of Action

It’s known that nitro-containing compounds like this can undergo a bioreductive transformation in the presence of certain enzymes, leading to the formation of reactive species that can interact with cellular targets .

Biochemical Pathways

Nitro-containing compounds are generally known to interfere with dna synthesis and disrupt cellular function, leading to cell death .

Pharmacokinetics

The pharmacokinetics of similar nitro-containing compounds suggest that they can be absorbed and distributed throughout the body, metabolized (often through reduction), and then excreted .

Result of Action

Similar nitro-containing compounds are known to cause cellular damage and death, often through the generation of reactive species that can damage cellular components .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid. For instance, the presence of certain enzymes can catalyze the reduction of the nitro group, influencing the compound’s activity . Additionally, factors such as pH and temperature can affect the compound’s stability .

安全和危害

未来方向

属性

IUPAC Name |

4-(3-nitro-1,2,4-triazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4/c11-5(12)2-1-3-9-4-7-6(8-9)10(13)14/h4H,1-3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHMLQUUROMVFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

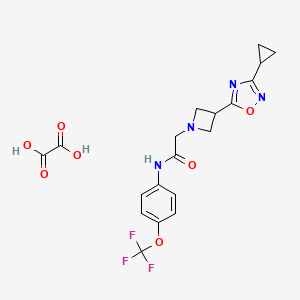

![N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2392642.png)

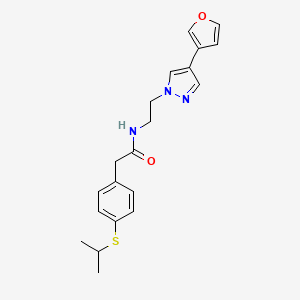

![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one](/img/structure/B2392643.png)

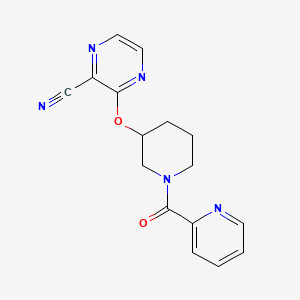

![2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one](/img/structure/B2392647.png)

![Benzyl {[3,5-dicyano-6-hydroxy-4-(2-methoxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2392659.png)